molecular formula C12H11NO2S B6146829 ethyl 3-phenyl-1,2-thiazole-4-carboxylate CAS No. 67049-00-7

ethyl 3-phenyl-1,2-thiazole-4-carboxylate

Cat. No.: B6146829
CAS No.: 67049-00-7
M. Wt: 233.29 g/mol
InChI Key: OIWFQDDZOVSDGS-UHFFFAOYSA-N
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Description

Ethyl 3-phenyl-1,2-thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-phenyl-1,2-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-bromo-3-phenylpropanoate with thiourea under basic conditions to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-phenyl-1,2-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Halogenated or other substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-phenyl-1,2-thiazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The phenyl group may enhance the compound’s binding affinity to its targets, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-phenyl-1,3-thiazole-4-carboxylate
  • Ethyl 3-(4-methylphenyl)-1,2-thiazole-4-carboxylate
  • Ethyl 3-phenyl-1,2-oxazole-4-carboxylate

Uniqueness

Ethyl 3-phenyl-1,2-thiazole-4-carboxylate is unique due to the specific arrangement of the thiazole ring and the phenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 3-phenyl-1,2-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-2-15-12(14)10-8-16-13-11(10)9-6-4-3-5-7-9/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWFQDDZOVSDGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSN=C1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30463765
Record name Ethyl 3-phenyl-1,2-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30463765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67049-00-7
Record name Ethyl 3-phenyl-1,2-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30463765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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